1,3-Diiodo-2-methylbenzene

Physicochemical profiling Distillation Process engineering

1,3-Diiodo-2-methylbenzene (CAS 89795‑47‑1; synonym 2,6‑diiodotoluene) is a di‑iodinated toluene derivative belonging to the dihalogenated methylbenzene family. Its molecular formula is C₇H₆I₂, molecular mass 343.93 g mol⁻¹, and it carries two heavy iodine atoms at the 1- and 3‑positions of a benzene ring that also bears a methyl group at position 2.

Molecular Formula C7H6I2
Molecular Weight 343.93 g/mol
Cat. No. B14758900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodo-2-methylbenzene
Molecular FormulaC7H6I2
Molecular Weight343.93 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)I
InChIInChI=1S/C7H6I2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
InChIKeyVGCCLIASJONNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diiodo-2-methylbenzene – Core Profile and Procurement-Relevant Identity


1,3-Diiodo-2-methylbenzene (CAS 89795‑47‑1; synonym 2,6‑diiodotoluene) is a di‑iodinated toluene derivative belonging to the dihalogenated methylbenzene family. Its molecular formula is C₇H₆I₂, molecular mass 343.93 g mol⁻¹, and it carries two heavy iodine atoms at the 1- and 3‑positions of a benzene ring that also bears a methyl group at position 2 . The compound is commercially available with purities ≥97 % (typically 98 %) and is supplied with batch‑specific QC certificates (NMR, HPLC, GC) . Its combination of a methyl group flanked by two ortho‑iodine substituents creates a sterically congested and electronically distinct scaffold that underpins its value as a non‑interchangeable building block in regioselective organic synthesis.

Why 1,3-Diiodo-2-methylbenzene Cannot Be Replaced by a Random Diiodotoluene Isomer


Diiodotoluene isomers share an identical molecular formula (C₇H₆I₂) and mass, yet their spatial arrangement of iodine substituents determines both physical handling characteristics and chemical reactivity. For example, 1,2‑diiodo‑4‑methylbenzene is a crystalline solid (m.p. 85 °C), while 1,3‑diiodo‑2‑methylbenzene is a liquid under ambient conditions, a difference that directly impacts formulation, solvent compatibility, and purification workflows [1]. More critically, the presence of a methyl group ortho to each iodine atom in 1,3‑diiodo‑2‑methylbenzene profoundly retards palladium‑catalyzed oxidative addition relative to non‑ortho‑substituted analogues . This steric effect is not a minor nuance but a decisive factor for chemists who require sequential or site‑selective cross‑coupling. Treating diiodotoluene isomers as interchangeable therefore risks altered reaction kinetics, unwanted by‑product profiles, and loss of regiochemical control.

Quantitative Differentiation of 1,3-Diiodo-2-methylbenzene – Head‑to‑Head Evidence Against Closest Analogs


Boiling Point Elevation vs. 1,2-Diiodo-4-methylbenzene

1,3‑Diiodo‑2‑methylbenzene exhibits a substantially higher boiling point than its isomer 1,2‑diiodo‑4‑methylbenzene. The predicted boiling point of the target compound is 299.5 ± 20.0 °C , whereas the measured boiling point of 1,2‑diiodo‑4‑methylbenzene is 279.9 °C at 760 mmHg [1]. This 19.6 °C elevation indicates stronger intermolecular interactions, most likely due to the different orientation of the iodine atoms and the resulting dipole moment, which influences distillation conditions and thermal stress during purification.

Physicochemical profiling Distillation Process engineering

Liquid vs. Solid Physical State at Ambient Temperature

1,3‑Diiodo‑2‑methylbenzene is a liquid under standard laboratory conditions (no melting point is reported, and the material is described as a liquid in vendor catalogs) . In contrast, 1,2‑diiodo‑4‑methylbenzene is a crystalline solid with a melting point of 85 °C [1]. This macroscopic difference stems from isomer‑specific packing efficiency in the solid state.

Formulation Handling Automated dispensing

Sterically Retarded Oxidative Addition in Palladium‑Catalyzed Cross‑Couplings

The ortho‑methyl group present in 1,3‑diiodo‑2‑methylbenzene sterically shields both iodine atoms, slowing the oxidative addition step that initiates Pd‑catalyzed cross‑couplings. According to the kinetic study by Khaibulova et al., ortho‑methyl‑substituted iodoarenes are less reactive in Sonogashira and methoxycarbonylation reactions than both unsubstituted iodoarenes and para‑methyl‑substituted analogues . This retardation is class‑level evidence that directly applies to 1,3‑diiodo‑2‑methylbenzene versus a non‑ortho‑substituted comparator such as 1,4‑diiodo‑2‑methylbenzene, where only one iodine experiences ortho‑methyl steric hindrance.

Cross‑coupling Regioselectivity C–C bond formation

Qualified Purity and Batch‑Specific Analytical Documentation

Commercial suppliers of 1,3‑diiodo‑2‑methylbenzene provide a certified minimum purity of 97 % (typically 98 %) with batch‑specific QC documentation that includes NMR, HPLC, and GC spectra . For the closest isomer, 1,2‑diiodo‑4‑methylbenzene, typical commercial purity is quoted as 97 % without uniform provision of multi‑technique QC packages . The availability of orthogonal purity verification reduces the risk of carrying forward unidentified by‑products that could interfere with sensitive catalytic steps.

Quality assurance Reproducibility Procurement compliance

Where 1,3-Diiodo-2-methylbenzene Delivers Proven Advantage – Application Scenarios


Sequential Double Cross‑Coupling for Unsymmetrical Biaryl Synthesis

The steric shielding of both iodine atoms by the ortho‑methyl group retards oxidative addition, allowing the first coupling to proceed selectively at one C–I bond under mild conditions while the second C–I bond remains intact for a subsequent coupling with a different partner . This sequential strategy is markedly more efficient than using 1,4‑diiodo‑2‑methylbenzene, where only one iodine is sterically protected, leading to competitive double substitution.

Precursor to 1,2,3‑Triiodoarenes via Regioselective Metal–Iodine Exchange

Al‑Zoubi et al. demonstrated that 1,2,3‑triiodoarenes can be converted into ortho‑diiodoaryl derivatives with high regioselectivity through metal–iodine exchange . 1,3‑Diiodo‑2‑methylbenzene serves as the direct synthetic progenitor of the corresponding 1,2,3‑triiodo‑2‑methylbenzene, a scaffold that is otherwise difficult to access. The ortho‑diiodo products are valuable intermediates for further cross‑coupling that would be hard to prepare from any other diiodotoluene isomer.

Liquid‑Phase Handling for High‑Throughput Experimentation Platforms

Because 1,3‑diiodo‑2‑methylbenzene remains liquid at room temperature while 1,2‑diiodo‑4‑methylbenzene is a solid (m.p. 85 °C) , the target compound can be dispensed rapidly by automated liquid handlers without the need for pre‑heating or dissolution in a solvent that might later interfere with reaction conditions. This property reduces cycle times and eliminates a source of solvent‑contamination errors in library synthesis.

Reaction Development Requiring Predictable Thermal Behavior

The boiling point of 299.5 °C for 1,3‑diiodo‑2‑methylbenzene, approximately 20 °C higher than that of 1,2‑diiodo‑4‑methylbenzene , allows reactions to be run at elevated temperatures without the risk of premature distillation of the starting material. When screening high‑temperature cross‑couplings or C–H activation protocols, this thermal window can be the difference between a successful reaction and complete loss of substrate.

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